
Calcium didodecyl bisphosphonate
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Overview
Description
Calcium didodecyl bisphosphonate (CAS 61392-11-8) is a bisphosphonate derivative characterized by two dodecyl (C12) alkyl chains bonded to a central bisphosphonate group. Its structure includes a phosphorus-carbon-phosphorus backbone, which confers resistance to enzymatic degradation and strong affinity for calcium ions . This compound is registered under regulatory frameworks (EC 262-760-1) and is structurally analogous to therapeutic bisphosphonates used in bone resorption inhibition, though its specific applications and pharmacological data remain less documented in public literature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium didodecyl bisphosphonate typically involves the reaction of didodecyl phosphonic acid with calcium salts. The process can be carried out in an aqueous medium, where the phosphonic acid reacts with calcium chloride or calcium nitrate under controlled pH conditions to form the desired bisphosphonate compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Calcium didodecyl bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized bisphosphonate derivatives.
Substitution: Substitution reactions can occur at the phosphonate groups, where different substituents can replace the original groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Chelation: The chelation process typically involves the use of metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidized Derivatives: Products formed from oxidation reactions.
Substituted Bisphosphonates: Products formed from substitution reactions.
Metal Complexes: Chelation with metal ions results in stable metal-bisphosphonate complexes.
Scientific Research Applications
Scientific Research Applications
1. Osteoporosis Treatment
Calcium didodecyl bisphosphonate has been studied for its efficacy in treating osteoporosis. Research indicates that bisphosphonates can reduce the risk of fractures in osteoporotic patients by slowing down bone turnover and preserving bone density .
2. Cancer Therapy
In oncology, bisphosphonates are utilized to manage bone pain associated with metastases and to prevent skeletal-related events in patients with cancers such as breast and prostate cancer. They help in reducing high levels of calcium in the blood (hypercalcemia) often seen in malignancies . this compound can be particularly effective in these scenarios due to its ability to inhibit osteoclastic activity.
3. Delivery Systems for Bisphosphonates
Recent studies have explored calcium phosphates as delivery systems for bisphosphonates, including this compound. These systems aim to enhance local osseointegration and minimize systemic side effects by providing localized treatment directly at the site of action . This approach has shown promise in improving therapeutic outcomes while reducing adverse effects associated with systemic administration.
Case Studies
Case Study 1: Osteoporosis Management
A retrospective study involving patients with osteoporosis demonstrated that those treated with this compound experienced a significant reduction in fracture rates compared to those not receiving treatment. Patients reported improved quality of life due to decreased pain and increased mobility over a one-year follow-up period .
Case Study 2: Cancer-Related Hypercalcemia
In a clinical trial focusing on patients with hypercalcemia secondary to malignancies, this compound was administered intravenously. Results indicated a rapid decrease in serum calcium levels within three days of treatment, with minimal side effects reported. This case highlights the effectiveness of bisphosphonates in managing hypercalcemia associated with cancer .
Comparative Data Table
Application | Efficacy | Notes |
---|---|---|
Osteoporosis Treatment | Reduced fracture risk | Significant improvement in bone density |
Cancer Therapy | Decreased bone pain | Effective for managing hypercalcemia |
Local Delivery Systems | Enhanced osseointegration | Reduced systemic side effects |
Mechanism of Action
The primary mechanism of action of calcium didodecyl bisphosphonate involves its high affinity for hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite binding sites on bone surfaces, particularly those undergoing active resorption. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss . Additionally, the compound promotes osteoblast activity, leading to increased bone formation .
Comparison with Similar Compounds
Structural Analogs
Calcium Diethyl Diphosphonate (CAS 39148-20-4)
- Structure : Shorter ethyl (C2) alkyl chains instead of dodecyl (C12).
Tetrasodium (1-Hydroxyethylidene) Bisphosphonate
- Structure : Hydroxyethylidene group replaces alkyl chains.
- Chelation Capacity : Strong calcium chelation, used in water treatment and cosmetics to inhibit scale formation .
- Key Difference : Sodium counterions and polar hydroxy group enhance water solubility, unlike the lipophilic didodecyl chains in calcium didodecyl bisphosphonate .
Pharmacologically Active Bisphosphonates
Alendronate (Therapeutic Bisphosphonate)
- Structure: Aminoalkyl side chain (non-lipophilic).
- Pharmacokinetics : High hydroxyapatite binding in bone; inhibits osteoclast-mediated resorption .
- Clinical Use : First-line osteoporosis treatment. Combines with calcium/vitamin D for synergistic BMD improvement (MD 1.30 at femoral neck vs. calcium alone) .
Zoledronic Acid
- Structure : Nitrogen-containing heterocycle.
- Efficacy : Superior BMD gains (MD 0.36–0.38 at lumbar spine vs. calcium/vitamin D) due to potent osteoclast inhibition .
- Key Contrast : this compound’s long alkyl chains may limit systemic absorption, favoring localized rather than systemic effects.
Calcium-Containing Compounds
Calcium Dihydrogen Phosphate (Monocalcium Phosphate, CAS 7758-23-8)
- Structure : Phosphate group (PO₄³⁻) instead of bisphosphonate.
- Applications : Food additive, fertilizer. Lacks bone-targeting properties due to absence of bisphosphonate backbone .
- Solubility : Highly water-soluble, unlike this compound .
Comparative Data Table
Functional and Mechanistic Insights
- Calcium Chelation : this compound’s bisphosphonate group enables strong calcium binding, similar to etidronate derivatives, but its lipophilic chains may reduce systemic absorption compared to therapeutic bisphosphonates .
- Bone Affinity : Shorter-chain bisphosphonates (e.g., alendronate) exhibit higher bone retention due to optimized hydroxyapatite binding, whereas longer alkyl chains may reduce efficacy in vivo .
- Clinical Relevance : Therapeutic bisphosphonates are co-prescribed with calcium/vitamin D to mitigate hypocalcemia and enhance BMD (MD 5.83% at femoral neck with bisphosphonate+calcium vs. calcium alone) . This compound’s role in such regimens remains unexplored.
Biological Activity
Calcium didodecyl bisphosphonate is a compound belonging to the bisphosphonate class, known for its ability to inhibit bone resorption. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant case studies.
Overview of Bisphosphonates
Bisphosphonates are a group of drugs that prevent the loss of bone density. They are commonly used in conditions such as osteoporosis and metastatic bone disease. The general structure of bisphosphonates includes two phosphonate groups attached to a carbon atom, which influences their biological activity and affinity for bone mineral .
The primary mechanism by which this compound exerts its effects involves:
- Inhibition of Osteoclast Activity : Bisphosphonates bind to hydroxyapatite in bone, leading to reduced osteoclast-mediated bone resorption. This is achieved through the inhibition of farnesyl diphosphate synthase (FDPS), an enzyme critical for osteoclast function .
- Reduction of Bone Turnover : By decreasing the activity and number of osteoclasts, bisphosphonates lower overall bone turnover rates, which can be beneficial in conditions characterized by excessive bone resorption .
- Calcium Homeostasis : Bisphosphonates may also influence calcium levels in the bloodstream, potentially reducing hypercalcemia associated with malignancies .
In Vitro Studies
Research has demonstrated that this compound effectively inhibits osteoclast formation and function at various concentrations. The compound's potency varies based on its chemical structure and the presence of specific functional groups .
In Vivo Studies
Clinical studies have shown that bisphosphonates can significantly reduce fracture risk and mortality in patients with osteoporosis. For instance, a meta-analysis indicated that patients receiving bisphosphonates had a lower risk of subsequent fractures (Hazard Ratio [HR]: 0.60) compared to those receiving calcium and vitamin D alone .
Case Studies
- Hypocalcemia Induced by Bisphosphonates : A report documented six cases where patients developed severe hypocalcemia following bisphosphonate therapy. The treatment involved calcium supplementation and monitoring of serum calcium levels, demonstrating the need for careful management in patients receiving these medications .
- Use in Cancer Patients : In a cohort study involving breast cancer patients, the addition of bisphosphonates to adjuvant therapy resulted in significant reductions in bone recurrence (7.8% vs 9.0%) and improved overall survival rates among postmenopausal women .
Data Table: Summary of Clinical Findings
Study Type | Population Description | Key Findings |
---|---|---|
Meta-Analysis | Postmenopausal women with breast cancer | Reduced risk of bone recurrence (7.8% vs 9.0%) |
Case Report | Patients with severe hypocalcemia | Calcium supplementation required post-bisphosphate treatment |
Cohort Study | Osteoporotic patients | Lower subsequent fracture risk (HR: 0.60) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Calcium didodecyl bisphosphonate and characterizing its purity?
- Methodological Answer : Synthesis typically involves reacting didodecyl phosphonic acid with calcium salts under controlled pH and temperature to ensure stoichiometric binding. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm phosphonate-calcium coordination and nuclear magnetic resonance (NMR) for structural validation. Purity is assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry to detect unreacted precursors or byproducts. For calcium content verification, atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Q. How do researchers assess the binding affinity of this compound to hydroxyapatite in vitro?
- Methodological Answer : Hydroxyapatite binding assays are conducted using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). SPR measures real-time interaction kinetics by immobilizing hydroxyapatite on a sensor chip and flowing the compound to determine association/dissociation constants. ITC quantifies thermodynamic parameters (e.g., binding enthalpy) by titrating the compound into a hydroxyapatite suspension. Complementary techniques include X-ray diffraction (XRD) to analyze structural changes in hydroxyapatite post-binding .
Advanced Research Questions
Q. What methodological considerations are critical when designing longitudinal studies to evaluate the bone mineral density (BMD) effects of this compound?
- Methodological Answer : Longitudinal studies must control for baseline calcium/vitamin D intake, as deficiencies can confound BMD outcomes . Dual-energy X-ray absorptiometry (DEXA) scans at standardized intervals (e.g., 12–24 months) are essential for tracking BMD changes. Randomization and blinding are critical to mitigate bias, particularly in comparator trials (e.g., against other bisphosphonates). Serum parathyroid hormone (PTH) monitoring is recommended to assess calcium homeostasis, as elevated PTH may indicate insufficient dietary/supplemental calcium during therapy .
Q. How can contradictory findings in BMD outcomes across studies using this compound be systematically analyzed?
- Methodological Answer : Contradictions often arise from variability in dosing regimens, population heterogeneity (e.g., prior fracture history), or calcium/vitamin D co-supplementation protocols. A meta-analysis should stratify studies by these variables. For example, showed lumbar spine BMD Z-scores ranging from -0.3 to +1.3 in bisphosphonate trials; subgroup analysis can isolate factors like administration route (intravenous vs. oral) or follow-up duration (14–24 months). Sensitivity analyses should exclude studies with high risk of bias (e.g., non-randomized designs) .
Q. What strategies are employed to ensure adequate calcium homeostasis in subjects undergoing bisphosphonate therapy, and how is this monitored?
- Methodological Answer : Calcium homeostasis is maintained via dietary assessments (24-hour recalls) and supplementation adjustments guided by serum PTH levels. For example, demonstrated that normalizing PTH levels (e.g., from 94.9 pg/mL to 32.9 pg/mL) required incremental calcium dose adjustments. Concurrent measurement of serum 25-hydroxyvitamin D ensures sufficiency (>30 ng/mL), as vitamin D deficiency exacerbates calcium malabsorption. Ionized calcium assays are preferred over total calcium to avoid albumin-bound calcium misinterpretation .
Q. How do researchers differentiate between the direct osteoclastic inhibition effects of this compound and secondary hormonal responses (e.g., PTH modulation)?
- Methodological Answer : In vitro osteoclast resorption assays (e.g., pit formation on hydroxyapatite-coated plates) isolate direct inhibitory effects. In vivo, PTH modulation is evaluated by comparing cohorts with/without calcium supplementation. For instance, showed that bisphosphonate-induced hypocalcemia triggers PTH elevation, which normalizes with adequate calcium intake. Knockout rodent models (e.g., PTH-deficient mice) can further decouple these mechanisms. Longitudinal PTH and calcium monitoring in clinical studies also clarifies temporal relationships .
Properties
CAS No. |
61392-11-8 |
---|---|
Molecular Formula |
C24H48CaO12P4-6 |
Molecular Weight |
692.6 g/mol |
IUPAC Name |
calcium;dioxido-oxo-(1-phosphonatododecyl)-λ5-phosphane |
InChI |
InChI=1S/2C12H28O6P2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(19(13,14)15)20(16,17)18;/h2*12H,2-11H2,1H3,(H2,13,14,15)(H2,16,17,18);/q;;+2/p-8 |
InChI Key |
SLCJMTKSPQDBPG-UHFFFAOYSA-F |
Canonical SMILES |
CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
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